4-chloro-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides involves the combination of sulfonamide moieties with aryl groups, where the dimethoxybenzene acts as a core structure. This process highlights the importance of sulfonamides as pharmacophores in drug discovery and development. The detailed synthesis pathways often involve multiple steps, including the activation of the benzene ring and the subsequent introduction of the sulfonamide group under controlled conditions to ensure specificity and high yield (Shakuntala et al., 2017).
Molecular Structure Analysis
The molecular structure of N-aryl-2,5-dimethoxybenzenesulfonamides is characterized by the presence of dimethoxy groups on the benzene ring, which significantly influences the molecule's electronic properties and reactivity. Crystallographic studies have shown that these compounds can exhibit different supramolecular architectures mediated by various weak interactions, such as hydrogen bonding and π-π stacking (Shakuntala et al., 2017).
Mechanism of Action
properties
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5S/c1-18-11-7-13(12(19-2)6-10(11)14)21(16,17)15-8-9-4-3-5-20-9/h3-7,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCLPINROQBGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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